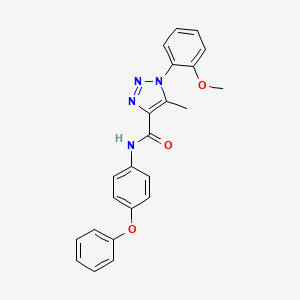
1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles
Preparation Methods
. This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst, often in a green solvent such as ethanol/water .
Chemical Reactions Analysis
1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Industry: It is used in the production of dyes, corrosion inhibitors, and optical brighteners.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. Similar compounds include other 1,2,3-triazole derivatives, such as:
1-(4-methoxyphenyl)-1H-1,2,3-triazole: Known for its antifungal and antibacterial properties.
1-(2-phenoxyphenyl)-1H-1,2,3-triazole: Studied for its anticancer activity.
These compounds share the triazole core structure but differ in their substitution patterns, leading to variations in their biological activities and applications.
Biological Activity
1-(2-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves the formation of a triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction. The subsequent steps include functionalization with methyl and phenoxyphenyl groups. Catalysts such as copper(I) iodide are often employed to facilitate these reactions.
Anticancer Properties
Research indicates that compounds within the triazole family exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. In particular, compounds similar to this compound have demonstrated promising results against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, with IC50 values as low as 1.1 μM for some derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, enhancing binding affinity. For example, compounds in this class have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 2-methoxy group | Reduced binding affinity |
| 5-Methyl-1H-1,2,3-triazole-4-carboxamide | Lacks methoxy and phenoxy groups | Lower anticancer efficacy |
| 1-(4-Phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methyl and methoxy groups | Altered reactivity |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer activity, one derivative exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The compound induced apoptosis and reactive oxygen species (ROS) production in treated cells .
Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus, demonstrating significant inhibition that suggests potential for therapeutic applications in treating bacterial infections .
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)20-10-6-7-11-21(20)29-2)23(28)24-17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-15H,1-2H3,(H,24,28) |
InChI Key |
XDGCTOJJOYKLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















